molecular formula C25H22FNO4 B1302867 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid CAS No. 270596-49-1

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid

Cat. No. B1302867
CAS RN: 270596-49-1
M. Wt: 419.4 g/mol
InChI Key: QGZZXPYYCHIOHR-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid” is a chemical compound with the molecular formula C25H22FNO4 . It has a molecular weight of 419.45 .


Molecular Structure Analysis

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, a 2-fluorophenyl group, and a butanoic acid group . The presence of these functional groups suggests that the compound could be used in peptide synthesis.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived from biomass, is a versatile chemical with applications in drug synthesis. Its carbonyl and carboxyl functional groups make it a flexible and unique compound for pharmaceutical applications. LEV is used in various ways, including direct use as a raw material for drug synthesis, synthesis of derivatives for specific drug formulations, and modification of chemical reagents or as linkers in pharmaceutical intermediates. Additionally, LEV can undergo acylation and esterification to form compounds with medicinally active functional groups, reducing drug synthesis costs and simplifying synthesis steps. Its potential in cancer treatment, medical materials, and other medical fields is significant, highlighting its role in cleaner, more cost-effective drug synthesis processes (Zhang et al., 2021).

Methionine Sources in Animal Nutrition

Methionine, an essential amino acid, plays a crucial role in animal nutrition, particularly for monogastric animals. The bioefficacy of methionine sources like HMTBA and DL-Met varies due to their chemical, metabolic, and nutritional differences. These differences influence how each compound is absorbed, converted to L-Met, and utilized by animals, affecting their dose-response curves and ultimately their performance in animal feeds. Understanding these nuances is crucial for proper supplementation and ensuring optimal animal growth and health (Vázquez-Añón et al., 2017).

Phosphonic Acid Functional Group

Phosphonic acids, due to their structural analogy with phosphate moieties or coordination/supramolecular properties, are employed across a range of applications. These include bioactive properties (drug, pro-drug), bone targeting, the design of supramolecular/hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. The synthesis methods and the broad spectrum of research fields leveraging phosphonic acids underscore their critical role in various applications, including chemistry, biology, and physics (Sevrain et al., 2017).

Fluorinated Molecules in Protein Design

The integration of fluorinated analogs of hydrophobic amino acids in proteins aims to endow proteins with novel chemical and biological properties. Fluorinated molecules, known for their extreme chemical inertness and thermal stability, offer the potential to enhance protein stability against chemical and thermal denaturation while preserving their structure and biological activity. The development of biosynthetic methods for introducing noncanonical amino acids into proteins is broadening the applications of fluorinated amino acids in protein design (Buer & Marsh, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZZXPYYCHIOHR-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401139353
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

270596-49-1
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270596-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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